molecular formula C22H21N3O3S B2380377 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile CAS No. 372493-74-8

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile

Cat. No. B2380377
CAS RN: 372493-74-8
M. Wt: 407.49
InChI Key: WSEWJDIKKILLMT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Acrylonitrile Exposure and Health Impacts

Biological Monitoring and Health Risks

Studies on acrylonitrile exposure have focused on its potential health risks, particularly in occupational settings. For instance, monitoring acrylonitrile exposure through hemoglobin adducts and its relationship with genotypes that may alter internal dosing of toxic agents has been a research focus. These studies provide insights into the carcinogenic potential of acrylonitrile in humans and its metabolic processing, which could be relevant for understanding the metabolism and toxicology of structurally similar compounds (Fennell et al., 2000).

Metabolite Biomonitoring

Research on acrylonitrile also includes the development and application of biomonitoring techniques to detect metabolites indicative of exposure. This is crucial for assessing the exposure risks and the effectiveness of protective measures in industrial settings. For example, the identification and quantification of acrylonitrile metabolites in human urine offer methods for ongoing exposure assessment, providing a foundation for similar research on related chemicals (Welie et al., 2005).

Exposure Reduction Studies

Studies exploring the reduction in biomarkers of exposure to toxicants like acrylonitrile upon switching from traditional cigarette smoking to electronic cigarettes provide insights into harm reduction strategies. This research can inform the development of safer chemical alternatives and exposure mitigation approaches in various contexts (Goniewicz et al., 2017).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-28-18-8-6-17(7-9-18)24-13-16(12-23)22-25-19(14-29-22)15-5-10-20(26-2)21(11-15)27-3/h5-11,13-14,24H,4H2,1-3H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEWJDIKKILLMT-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile

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